

N-(Hydroxymethyl)acrylamide (CAS 924-42-5): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-(Hydroxymethyl)acrylamide**

Cat. No.: **B1198764**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

N-(Hydroxymethyl)acrylamide (NMA) is a versatile bifunctional monomer with the chemical formula $C_4H_7NO_2$.^{[1][2][3]} Its unique structure, containing both a reactive vinyl group and a hydroxymethyl group, makes it a valuable building block in polymer chemistry and various industrial and biomedical applications.^{[4][5][6]} This technical guide provides an in-depth overview of NMA, including its chemical and physical properties, synthesis protocols, key applications, and biological significance, with a focus on providing practical information for laboratory and research settings.

Chemical and Physical Properties

N-(Hydroxymethyl)acrylamide is commercially available as a white to off-white crystalline powder or as an aqueous solution.^[7] The solid form is soluble in water and hydrophilic solvents.^[8] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **N-(Hydroxymethyl)acrylamide**

Property	Value	Reference
CAS Number	924-42-5	[1] [2] [5]
Molecular Formula	C ₄ H ₇ NO ₂	[1] [2]
Molecular Weight	101.10 g/mol	[2] [5]
Appearance	White to off-white powder or crystals	[7]
Melting Point	74-75 °C (165-167 °F)	[1] [2] [8]
Boiling Point	277 °C	[1] [2]
Density	1.074 g/mL at 25 °C	[5]
Solubility	Soluble in water	[8]
Refractive Index (n _{20/D})	1.413 (for 48 wt. % solution in water)	[5]
InChI	1S/C4H7NO2/c1-2-4(7)5-3-6/h2,6H,1,3H2,(H,5,7)	[1] [5]
SMILES	OCNC(=O)C=C	[5]

Synthesis of N-(Hydroxymethyl)acrylamide

The primary industrial synthesis of NMA involves the reaction of acrylamide with formaldehyde. [\[4\]](#) This reaction is typically carried out in an aqueous solution under controlled pH and temperature to maximize yield and minimize side reactions, such as self-polymerization of the acrylamide or the formation of N,N'-methylenebisacrylamide.[\[2\]](#)

General Experimental Protocol for Synthesis

The following is a generalized protocol for the laboratory-scale synthesis of **N-(Hydroxymethyl)acrylamide**:

Materials:

- Acrylamide

- Formaldehyde (37% aqueous solution)
- Sodium hydroxide (or other suitable base)
- Sulfuric acid (or other suitable acid for neutralization)
- Polymerization inhibitor (e.g., p-methoxyphenol)
- Acetone (for crystallization)
- Reaction vessel with stirring and temperature control
- pH meter

Procedure:

- Dissolution: Dissolve acrylamide in water in the reaction vessel. Add a polymerization inhibitor.
- pH Adjustment: Adjust the pH of the solution to a basic range (typically pH 8.8-9.3) using a sodium hydroxide solution.[\[9\]](#)
- Reaction: Slowly add the formaldehyde solution to the acrylamide solution while maintaining the temperature between 42-45 °C.[\[9\]](#) The pH should be monitored and maintained around 8.5 during the reaction.[\[9\]](#)
- Neutralization: After the reaction is complete (typically after 1 hour of isothermal reaction), cool the mixture and neutralize it to a pH of 7-8 with an acid like phthalic acid or sulfuric acid. [\[9\]](#)[\[10\]](#)
- Crystallization and Isolation: The NMA product can be isolated by cooling the solution to induce crystallization. The crystals are then filtered, washed with a solvent like acetone, and dried.[\[9\]](#)

A visual representation of the synthesis workflow is provided in the following diagram:

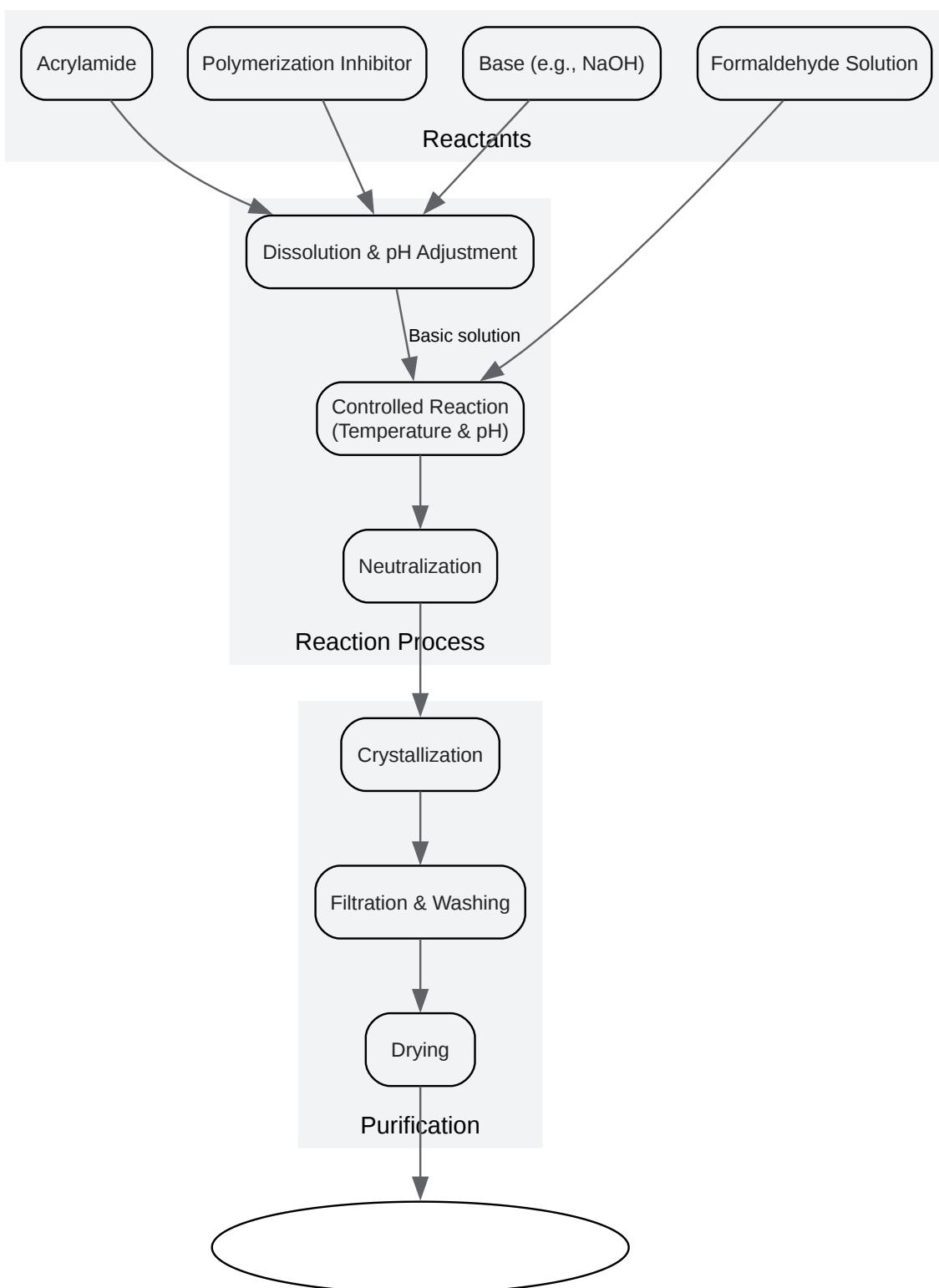


Diagram 1: Synthesis Workflow of N-(Hydroxymethyl)acrylamide

[Click to download full resolution via product page](#)Diagram 1: Synthesis Workflow of **N-(Hydroxymethyl)acrylamide**

Applications in Research and Development

The dual functionality of NMA makes it a highly versatile monomer for creating polymers with tailored properties.[\[6\]](#)

Polymer and Hydrogel Synthesis

NMA is widely used in the synthesis of polymers and hydrogels. The vinyl group readily participates in free-radical polymerization, while the hydroxymethyl group can undergo subsequent cross-linking reactions, often through condensation with other functional groups on adjacent polymer chains, to form a three-dimensional network. This allows for the formation of thermosetting polymers.[\[4\]](#)

The following protocol outlines a general procedure for preparing a poly(acrylamide-co-**N-(hydroxymethyl)acrylamide**) hydrogel.

Materials:

- Acrylamide
- **N-(Hydroxymethyl)acrylamide** (NMA)
- N,N'-methylenebisacrylamide (BIS) (cross-linker)
- Ammonium persulfate (APS) (initiator)
- N,N,N',N'-Tetramethylethylenediamine (TEMED) (catalyst)
- Phosphate-buffered saline (PBS) or other suitable buffer

Procedure:

- **Monomer Solution Preparation:** Prepare a stock solution of the desired total monomer concentration (acrylamide + NMA) and BIS in PBS. The ratio of acrylamide to NMA can be varied to control the properties of the resulting hydrogel.
- **Degassing:** Degas the monomer solution to remove dissolved oxygen, which can inhibit polymerization. This can be done by bubbling an inert gas (e.g., nitrogen or argon) through

the solution or by placing it under a vacuum.

- Initiation of Polymerization: Add APS and TEMED to the degassed monomer solution. TEMED accelerates the formation of free radicals from APS, initiating polymerization.
- Casting and Polymerization: Quickly pour the solution into a mold of the desired shape and allow it to polymerize at room temperature. The polymerization time will vary depending on the monomer concentration and the amount of initiator and catalyst used.
- Washing: After polymerization is complete, wash the hydrogel extensively with distilled water or PBS to remove any unreacted monomers and other reagents.

A diagram illustrating the hydrogel preparation workflow is shown below:

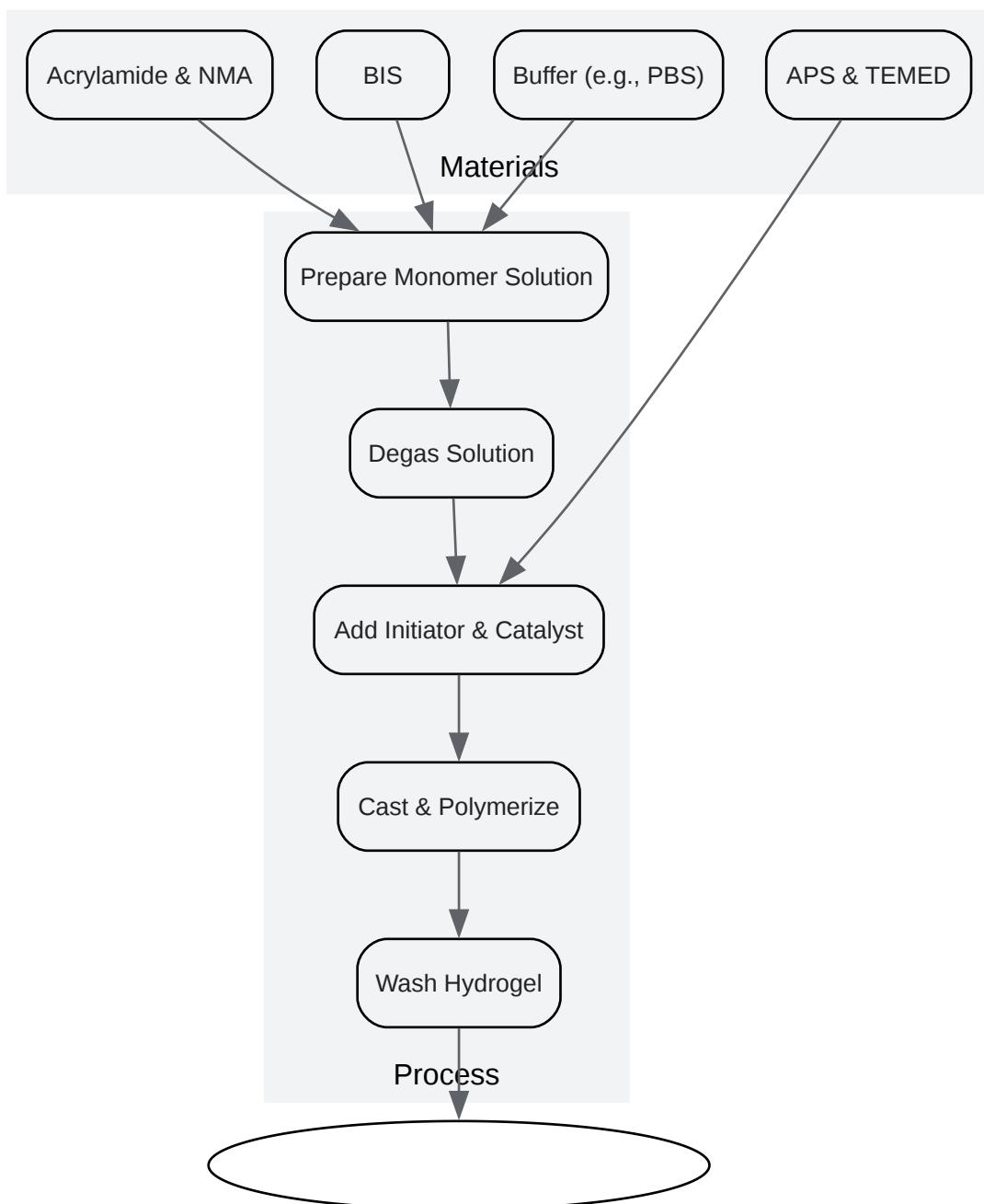


Diagram 2: Hydrogel Preparation Workflow

[Click to download full resolution via product page](#)

Diagram 2: Hydrogel Preparation Workflow

Textile and Paper Industries

In the textile industry, NMA is used as a finishing agent to impart desirable properties to fabrics, such as wrinkle resistance and durability.[2][3] It can react with the functional groups of fibers, like the hydroxyl groups in cellulose, to form stable cross-links.[3] Similarly, in the paper industry, it is used to enhance the wet and dry strength of paper products.[3]

The following diagram illustrates the general process of applying NMA as a textile finish.

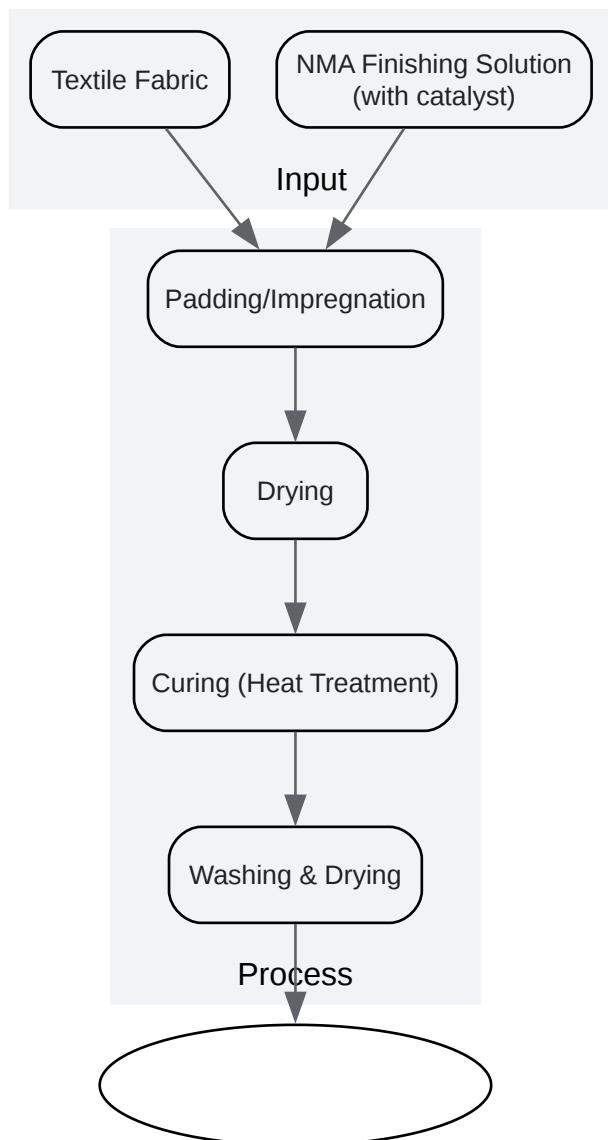


Diagram 3: Textile Finishing Process with NMA

[Click to download full resolution via product page](#)

Diagram 3: Textile Finishing Process with NMA

Biomedical Applications

NMA and its polymers have found applications in the biomedical field, including in drug delivery systems, contact lenses, and tissue engineering.^[5] Its hydrophilic nature and biocompatibility make it a suitable material for these applications.^[5] NMA is also used as a cross-linking agent in the preparation of polyacrylamide gels for electrophoresis (PAGE), a fundamental technique in molecular biology for separating proteins and nucleic acids.^{[2][6]}

Biological Effects and Signaling Pathways

While **N-(Hydroxymethyl)acrylamide** itself has not been as extensively studied for its biological effects as its parent compound, acrylamide, it is crucial to consider the potential toxicity. Acrylamide is a known neurotoxin and is classified as a probable human carcinogen.^[11] Given that NMA is a derivative of acrylamide, it should be handled with appropriate safety precautions.

Studies on acrylamide have shown that it can induce neurotoxicity through various mechanisms, including the disruption of cellular signaling pathways. For instance, chronic exposure to acrylamide has been shown to activate microglia and the NLRP3 inflammasome, leading to neuroinflammation and cognitive impairment.^[7] It can also alter the expression of neurofilament protein genes in the brain.^[12] Furthermore, acrylamide has been found to affect protein degradation pathways, such as the ubiquitin-proteasome system (UPS) and autophagy, in liver cells.^[13]

The following diagram provides a simplified representation of some of the cellular signaling pathways known to be affected by acrylamide, which may be relevant for understanding the potential biological impact of NMA.

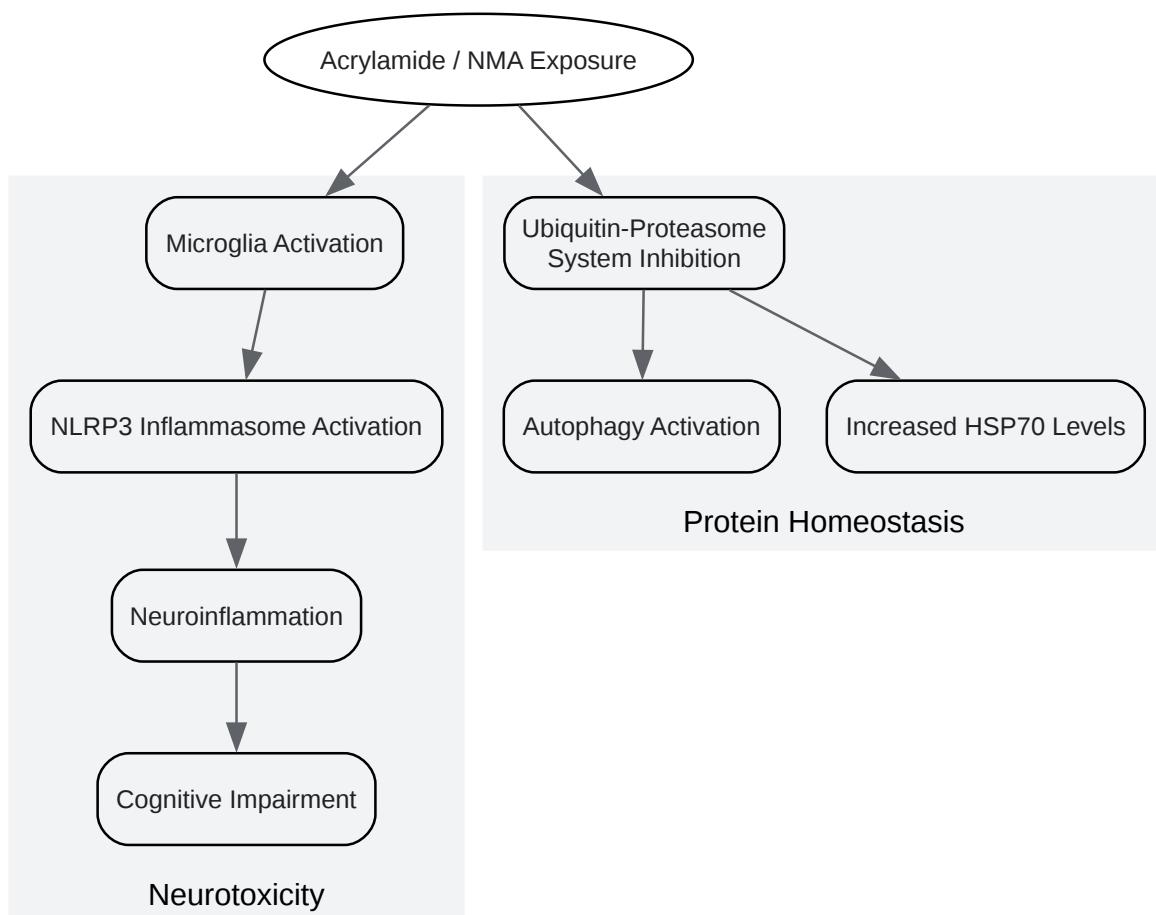


Diagram 4: Potential Cellular Pathways Affected by Acrylamide/NMA

[Click to download full resolution via product page](#)

Diagram 4: Potential Cellular Pathways Affected by Acrylamide/NMA

Safety and Handling

N-(Hydroxymethyl)acrylamide is classified as a hazardous substance. It is toxic if swallowed, may cause an allergic skin reaction, is suspected of causing genetic defects and cancer, and may damage fertility or the unborn child.[14][15] It can also cause damage to organs through prolonged or repeated exposure.[14] Therefore, it is imperative to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or under a fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-(Hydroxymethyl)acrylamide is a highly valuable and versatile monomer with a broad range of applications, from industrial processes to advanced biomedical research. Its unique chemical structure allows for the creation of polymers with tunable properties, making it an essential tool for materials scientists, chemists, and biomedical engineers. However, its potential toxicity necessitates careful handling and adherence to safety protocols. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, will enable researchers and professionals to effectively and safely utilize this important chemical compound in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of N-Methylolacrylamide in Paper, Textile, and Leather Treatments - Chemical Supplier Unilong [unilongindustry.com]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. [prepchem.com](https://www.prepchem.com) [prepchem.com]
- 5. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 6. N-(HYDROXYMETHYL)ACRYLAMIDE - Ataman Kimya [atamanchemicals.com]
- 7. Chronic acrylamide exposure induced glia cell activation, NLRP3 infl-ammosome upregulation and cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN102020582A - Method for synthesizing N-hydroxymethyl acrylamide - Google Patents [patents.google.com]
- 9. CN102351729A - Method for preparing N-hydroxymethyl acrylamide - Google Patents [patents.google.com]
- 10. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 11. Acrylamide alters neurofilament protein gene expression in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of acrylamide on protein degradation pathways in human liver-derived cells and the efficacy of N-acetylcysteine and curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. Frontiers | A Novel Method for Polyacrylamide Gel Preparation Using N-hydroxysuccinimide-acrylamide Ester to Study Cell-Extracellular Matrix Mechanical Interactions [frontiersin.org]
- 15. Reproductive toxicology. N-(hydroxymethyl)acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-(Hydroxymethyl)acrylamide (CAS 924-42-5): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198764#n-hydroxymethyl-acrylamide-cas-number-924-42-5-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com